Methyl 2-Amino-3,3-difluoro-3-phenylpropionate Hydrochloride
Overview
Description
“Methyl 2-Amino-3,3-difluoro-3-phenylpropionate Hydrochloride” is a chemical compound with the molecular formula C10H12ClF2NO2 . It has a molecular weight of 251.66 g/mol .
Molecular Structure Analysis
The molecular structure of “Methyl 2-Amino-3,3-difluoro-3-phenylpropionate Hydrochloride” is represented by the formula Cl.COC(=O)C(N)C(F)(F)C1=CC=CC=C1 .Scientific Research Applications
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Synthesis of Fluorinated Pyridines
- Application : Fluorinated pyridines are used as starting materials for the synthesis of some herbicides and insecticides .
- Methods : The synthesis of fluorinated pyridines involves various chemical reactions, including the introduction of fluorine atoms into the pyridine ring .
- Results : The resulting fluorinated pyridines have been used effectively in the production of certain herbicides and insecticides .
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Late-stage Difluoromethylation
- Application : This process involves the formation of X–CF2H bonds where X is C (sp), C (sp2), C (sp3), O, N, or S . It’s a field of research that has benefited from the invention of multiple difluoromethylation reagents .
- Methods : The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .
- Results : These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .
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Synthesis of Trifluoromethylpyridines
- Application : Trifluoromethylpyridine (TFMP) and its derivatives are used in the protection of crops from pests. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
- Methods : The development of organic compounds containing fluorine has made many advances in the agrochemical, pharmaceutical, and functional materials fields possible .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
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- Application : This process involves the formation of X–CF2H bonds where X is C (sp), C (sp2), C (sp3), O, N, or S . It’s a field of research that has benefited from the invention of multiple difluoromethylation reagents .
- Methods : The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .
- Results : These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .
properties
IUPAC Name |
methyl 2-amino-3,3-difluoro-3-phenylpropanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO2.ClH/c1-15-9(14)8(13)10(11,12)7-5-3-2-4-6-7;/h2-6,8H,13H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUYXCBNVVDUGBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(C1=CC=CC=C1)(F)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-Amino-3,3-difluoro-3-phenylpropionate Hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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